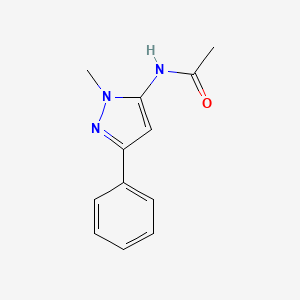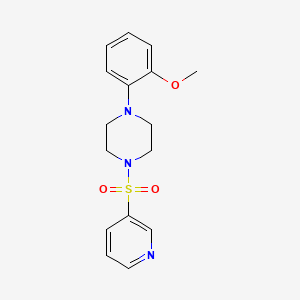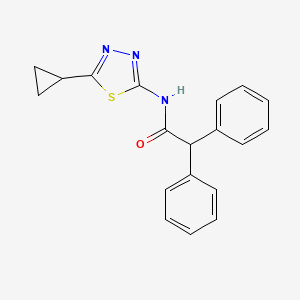![molecular formula C12H11NO4 B7467723 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, also known as MOCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MOCA is a heterocyclic organic compound that contains both an oxazole and a carboxylic acid functional group.
Mecanismo De Acción
The mechanism of action of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is not fully understood. However, it has been suggested that 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has also been found to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid in lab experiments is its low toxicity. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been found to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one of the limitations of using 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid. One area of research is the development of new synthesis methods that can improve the yield and purity of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid. Another area of research is the investigation of the mechanism of action of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, which can help to identify new therapeutic targets for cancer and inflammatory diseases. Furthermore, the potential applications of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid in material science and agriculture need to be explored in more detail. Overall, 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is a promising compound that has the potential to be used in a variety of applications.
Métodos De Síntesis
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-methylphenol with ethyl bromoacetate to form 2-methylphenyl 2-bromoacetate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-methylphenyl 2-hydroxyacetohydroxamate. The final step involves the cyclization of this intermediate with phosphorus oxychloride to form 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has also been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis and psoriasis. In addition, 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been found to have antimicrobial properties and can be used as a disinfectant.
Propiedades
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-4-2-3-5-11(8)16-7-9-6-10(12(14)15)13-17-9/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHZFAHJRDJULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)




![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
